REACTION_CXSMILES
|
C(N(CC)CC)C.[CH:8]([N:10]1[CH:14](C(O)=O)[CH2:13][S:12][CH:11]1[C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)=O.S(Cl)(C1C=CC(C)=CC=1)(=O)=O.Cl[C:36](=[CH2:39])[C:37]#[N:38]>ClCCl.O>[C:37]([C:36]1[CH:39]=[CH:8][N:10]2[C:14]=1[CH2:13][S:12][CH:11]2[C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)#[N:38]
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Name
|
|
Quantity
|
4.67 g
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Type
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reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1C(SCC1C(=O)O)C=1C=NC=CC1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
9.37 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
CUSTOM
|
Details
|
A clear light yellow solution is obtained
|
Type
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TEMPERATURE
|
Details
|
is maintained
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is maintained
|
Type
|
TEMPERATURE
|
Details
|
refluxing for a further 1 hour and 25 minutes
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried overnight over sodium sulphate
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure (20 mm Hg; 2.7 Pa) at 20° C
|
Type
|
CUSTOM
|
Details
|
A crude product (11.11 g) is obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column (diameter 4.5 cm)
|
Type
|
ADDITION
|
Details
|
containing silica (100 g) (0.063-0.2 mm)
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CN2C(SCC21)C=2C=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.36 g | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |